![molecular formula C20H15F3N2O2 B2685942 6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 339008-59-2](/img/structure/B2685942.png)
6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Wirkmechanismus
Target of Action
Many drugs work by binding to a specific protein in the body, which is known as the drug’s target. This protein could be an enzyme, a receptor, or any other type of protein .
Mode of Action
The drug interacts with its target in a way that alters the target’s behavior. This could involve inhibiting the target’s activity, enhancing it, or modifying it in some other way .
Biochemical Pathways
The interaction between the drug and its target can affect various biochemical pathways in the body. This could lead to changes in the production of certain molecules, the activation or deactivation of genes, or other effects .
Pharmacokinetics
This refers to how the drug is absorbed, distributed, metabolized, and excreted by the body. Factors that can affect a drug’s pharmacokinetics include its chemical properties, the route of administration, the patient’s age and health status, and many others .
Result of Action
The ultimate effect of the drug will depend on how it alters the behavior of its target and the biochemical pathways it affects. This could result in a therapeutic effect (if the drug is intended to treat a disease) or a toxic effect (if the drug causes harm) .
Action Environment
Various environmental factors can influence a drug’s action. For example, the presence of other drugs, the patient’s diet, and other factors can affect how the drug is metabolized and how it interacts with its target .
Vorbereitungsmethoden
The synthesis of 6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves several steps. One common method includes the use of methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate as a starting material . The synthetic route typically involves the following steps:
Formation of the dihydropyridine ring: This step involves the reaction of appropriate starting materials under specific conditions to form the dihydropyridine ring.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the carboxamide group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine, such as aniline.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Analyse Chemischer Reaktionen
6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
Benzanilides: These compounds share a similar core structure but differ in the substituents attached to the benzene ring.
Trifluoromethyl derivatives: Compounds with trifluoromethyl groups exhibit unique chemical and biological properties due to the presence of the trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biologische Aktivität
The compound 6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide , also known by its CAS number 339008-59-2, belongs to a class of dihydropyridine derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C20H15F3N2O2. Its structure features a dihydropyridine core with a phenyl group and a trifluoromethyl-substituted benzyl moiety.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 372.35 g/mol |
Melting Point | 103 - 105 °C |
Purity | ≥ 90% |
Antimicrobial Activity
Research indicates that compounds similar to 6-oxo-N-phenyl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 15.625 μM to 125 μM , demonstrating effective bactericidal action against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
In a recent study focusing on related compounds, it was found that certain derivatives significantly inhibit proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. These findings suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions like acute lung injury and sepsis .
The proposed mechanism of action for these compounds involves the inhibition of protein synthesis pathways, which subsequently disrupts nucleic acid and peptidoglycan production in bacterial cells. Additionally, the anti-inflammatory effects are believed to stem from the modulation of the NF-κB signaling pathway .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A series of experiments demonstrated that related dihydropyridine derivatives effectively reduced biofilm formation in MRSA and E. coli, with biofilm inhibition concentrations (MBIC) reported as low as 31.108 μg/mL .
- Inflammation Models : In vivo studies using LPS-induced models showed that administration of specific derivatives resulted in improved survival rates and reduced inflammation markers in mice, indicating potential therapeutic applications for inflammatory diseases .
- Structure-Activity Relationships (SAR) : Research has highlighted the importance of substituents on the dihydropyridine ring in determining biological activity. Variations in substituents can lead to significant differences in potency against microbial strains .
Eigenschaften
IUPAC Name |
6-oxo-N-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)16-9-6-14(7-10-16)12-25-13-15(8-11-18(25)26)19(27)24-17-4-2-1-3-5-17/h1-11,13H,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWPFLJRNWYGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.